ニゲロース

概要

説明

科学的研究の応用

ニゲロースは、以下の科学研究に適用されています。

作用機序

ニゲロースは、主に消化されない性質によって効果を発揮し、腸に到達して特定の腸内細菌の増殖を刺激します . このプレバイオティック効果は、腸内細菌叢を調節し、腸の健康を改善するのに役立ちます . これらの効果に関与する正確な分子標的と経路は、現在も調査中です。

生化学分析

Biochemical Properties

Nigerose interacts with a novel GH65 glycoside phosphorylase derived from Anaerosporobacter mobilis (AmNP) . This protein can specifically catalyze the phospholysis of Nigerose to generate glucose and glucose-1-phosphate in the presence of phosphate . This indicates that AmNP might be superior in the synthetic capability of disaccharide .

Cellular Effects

As a potential prebiotic, Nigerose may stimulate the proliferation of specific gut bacteria , which could have various effects on cellular processes.

Molecular Mechanism

The molecular mechanism of Nigerose involves its interaction with the enzyme AmNP. AmNP catalyzes the phospholysis of Nigerose, breaking it down into glucose and glucose-1-phosphate . This process involves binding interactions with the enzyme and changes in the enzyme’s activity.

Metabolic Pathways

Nigerose is involved in the metabolic pathway catalyzed by the enzyme AmNP . This enzyme interacts with Nigerose to produce glucose and glucose-1-phosphate

準備方法

合成経路と反応条件

ニゲロースは、酵素的処理によって合成できます。 効率的な方法の1つは、Anaerosporobacter mobilis由来の新しいグリコシドホスホリラーゼを使用する方法です . この酵素は、リン酸存在下でニゲロースのホスホロシスを触媒し、グルコースとグルコース-1-リン酸を生成します . 別の方法は、Lactobacillus brevis由来のマルターゼホスホリラーゼを使用して、マルターゼを基質としてニゲロースを合成することです . この方法で報告されたニゲロースの最高収率は、132.0 g/Lで、変換率は66.3%に達しました .

工業的生産方法

ニゲロースの工業的生産は、1ポット酵素法によって達成できます。この方法は、複数の酵素を反応系に加え、それらを結合させて目的の生成物を得る方法です . この方法は、高収率と変換率を達成するように最適化されており、大規模生産に適しています .

化学反応の分析

ニゲロースは、以下の化学反応を起こします。

加水分解: ニゲロースは、特定の酵素によって加水分解され、グルコースを生成します.

ホスホロシス: リン酸存在下で、ニゲロースはホスホロシスを起こし、グルコースとグルコース-1-リン酸を生成します.

酸化と還元:

類似化合物との比較

ニゲロースは、α-1,3 グリコシド結合と消化されない性質を持つため、二糖類の中では独特です . 類似の化合物には、以下のようなものがあります。

マルターゼ: α-1,4 グリコシド結合で結合した2つのグルコース単位で構成されています。ニゲロースとは異なり、マルターゼは消化可能であり、食物中に多く含まれています。

トレハロース: α-1,1 グリコシド結合で結合した2つのグルコース単位で構成されています。トレハロースも消化可能であり、甘味料や保存料として使用されます。

スクロース: α-1,2 グリコシド結合で結合したグルコースとフルクトースで構成されています。スクロースは、一般的な砂糖であり、非常に消化可能です。

生物活性

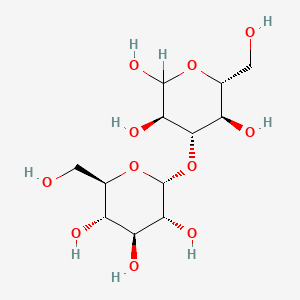

Nigerose, a rare disaccharide composed of two glucose units linked by an α-1,3 bond, has garnered interest in various fields due to its unique biological activities and potential applications. This article explores the biological activity of nigerose, emphasizing its metabolic pathways, potential health benefits, and applications in biotechnology and medicine.

1. Overview of Nigerose

Nigerose is classified as an α-D-glucoside and is structurally represented as α-D-Glcp-(1→3)-D-Glc. Its unique linkage distinguishes it from more common disaccharides like maltose and sucrose, leading to different metabolic pathways and biological activities.

2. Metabolism of Nigerose

Research indicates that nigerose is metabolized by specific bacterial enzymes, particularly those belonging to the glycoside hydrolase (GH) family. For instance, a study on Lactococcus lactis revealed that its GH31 α-1,3-glucosidase exhibits significant hydrolytic activity toward nigerose, demonstrating its specificity for the α-1,3 linkage compared to other substrates like maltose and kojibiose .

Table 1: Enzymatic Activity of Lactococcus lactis GH31

| Substrate | k_cat/K_m Ratio (%) |

|---|---|

| Nigerose | 100 |

| Kojibiose | 13 |

| Maltose | 2.1 |

This specificity highlights the potential for using nigerose in biotechnological applications where selective enzymatic reactions are desired.

3.1 Prebiotic Potential

Nigerose has been investigated for its prebiotic properties, which may enhance gut health by promoting beneficial bacteria growth. A review highlighted that nigerose and similar oligosaccharides can serve as substrates for gut microbiota, potentially leading to improved intestinal health and immune function .

3.2 Antioxidant Properties

Recent studies have suggested that cyclic forms of nigerose can act as oxygen nanocarriers. For example, cyclic nigerosyl-nigerose formulations were shown to release oxygen under hypoxic conditions, reducing cell mortality in cardiomyoblasts during reoxygenation phases . This property indicates possible therapeutic applications in ischemic conditions.

4. Applications in Drug Delivery

Nigerose has been utilized in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. A notable study demonstrated that cyclic nigerosyl-1–6-nigerose could enhance the delivery of doxorubicin while protecting it from degradation in the gastric environment .

Table 2: Doxorubicin Release Profile from Cyclic Nigerosyl-1–6-Nigerose

| Time (Days) | % Drug Released |

|---|---|

| 0 | 0 |

| 14 | 20 |

| 21 | 32.5 |

This slow-release mechanism suggests that nigerose-based carriers could improve localized treatment efficacy for various cancers.

5.1 Case Study: Nigerose in Cancer Treatment

A study investigated the use of cyclic nigerosyl-1–6-nigerose as a carrier for doxorubicin, revealing a high encapsulation efficiency (95%) and a controlled release profile that could facilitate targeted therapy in tumors . The findings support the potential of nigerose as a versatile building block in drug formulation.

5.2 Case Study: Metabolic Pathways

Research on bacterial metabolism demonstrated that nigerose can be effectively utilized by gut microbiota, enhancing the understanding of its role as a prebiotic . This insight opens avenues for further exploration into dietary applications.

6. Conclusion

Nigerose exhibits significant biological activities that extend beyond mere sweetness. Its unique metabolic pathways, prebiotic potential, antioxidant properties, and applications in drug delivery systems position it as a valuable compound in biomedicine and biotechnology. Continued research into its mechanisms of action and broader applications will further elucidate its role in health and disease management.

特性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-NSYYTRPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331419 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-48-3 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of nigerose?

A1: Nigerose, also known as sakebiose, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: Is there spectroscopic data available for nigerose?

A2: Yes, researchers have used techniques like 1H-NMR and 13C-NMR to confirm the structure and analyze the composition of nigerose in various studies. [, , ]

Q3: What is nigerose?

A3: Nigerose is a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond. This linkage distinguishes it from other common glucose disaccharides like maltose (α-1,4 linkage) and isomaltose (α-1,6 linkage).

Q4: How is nigerose produced industrially?

A4: Nigerose can be produced enzymatically using enzymes like mycodextranase which breaks down nigeran (a fungal polysaccharide) into nigerose and a tetrasaccharide. [] Other enzymes like α-glucosidases with transglycosylation activity can also produce nigerose from substrates like maltose. [, , , ]

Q5: What are the potential applications of nigerose?

A5: Nigerose is being explored for its potential as a low-calorie sugar substitute due to its reduced digestibility compared to traditional sugars. [] Additionally, research suggests that nigerose may have immunomodulatory properties, enhancing the Th1-like immune response in mice. []

Q6: Can sucrose phosphorylase be used to produce nigerose?

A6: While wild-type sucrose phosphorylase primarily produces maltose and kojibiose, researchers have successfully engineered a mutant with altered regioselectivity that exclusively produces nigerose. This was achieved by a single amino acid substitution (Q345F) in the enzyme from Bifidobacterium adolescentis (BaSP). [, ]

Q7: Are there enzymes that specifically target nigerose for hydrolysis?

A7: Yes, research has identified a novel α-1,3-glucoside phosphorylase from Clostridium phytofermentans (Cphy_3313) that specifically acts on nigerose, breaking it down into D-glucose and β-D-glucose 1-phosphate. []

Q8: Is there information available about the stability of nigerose under different conditions?

A9: While specific studies on nigerose stability are limited within the provided papers, the enzymatic production methods suggest that it is stable under typical enzymatic reaction conditions (moderate temperature, aqueous solutions, specific pH ranges). [, ] Further research is needed to determine its stability under various processing and storage conditions relevant to its potential applications.

Q9: Has nigerose been investigated for its compatibility with other materials in specific applications?

A9: The provided papers do not offer specific insights into material compatibility beyond its use in enzymatic reactions and cell-based assays. Further research is needed to understand its behavior and interactions with different materials in potential applications like food systems or pharmaceutical formulations.

Q10: Have computational methods been employed to study nigerose?

A11: Yes, computational chemistry techniques like molecular modeling and docking studies have been utilized to investigate the interaction of nigerose with proteins like malectin, a carbohydrate-binding protein found in the endoplasmic reticulum. []

Q11: What is known about the structure-activity relationship of nigerose and its derivatives?

A12: Research suggests that modifications to the nigerose structure can significantly impact its biological activity. For example, the introduction of deoxy modifications to the nigerose structure has been explored to understand its impact on its properties and potential applications. [] Additionally, studies investigating the digestibility of kojibiose and nigerose analogues revealed that alterations in the sugar monomer and glycosidic linkage significantly influence their digestibility and potential caloric impact. []

Q12: Does nigerose elicit an immune response?

A13: Studies in mice demonstrate that dietary supplementation with nigerooligosaccharides (NOS), a mixture containing nigerose, can enhance both innate and adaptive immune responses. This effect is thought to be mediated by increased IL-12 and IFN-γ production, suggesting a Th1-type immune response skewing. []

Q13: What is the role of nigerose in studies involving the immune response to dextran B-1355?

A14: Nigerose, containing the α-(1→3) diglucosyl moiety, has been used as a hapten in studies investigating the immune response to dextran B-1355, a polysaccharide with repeating α-(1→3) linkages. These studies aim to characterize the antibodies produced against this specific linkage and understand the fine specificity of the immune response. [, ]

Q14: What in vitro models have been used to study the effects of nigerose?

A15: Researchers have utilized human intestinal Caco-2 cells, hepatoma HepG2 liver cells, and a co-culture model of these cell lines to study the metabolic effects of nigerose. These studies provided insights into the impact of nigerose on cellular energy production, fat accumulation, and gene expression. []

Q15: Are there in vivo studies exploring the effects of nigerose?

A16: Yes, studies in mice have shown that dietary nigerose can impact immune function and survival in response to infection. Specifically, mice fed a diet supplemented with NOS showed enhanced Th1 immune responses and improved survival against a lethal dose of 5-fluorouracil, suggesting potential immunomodulatory and protective effects. []

Q16: What about nigerose's effect on cellular models under hypoxic conditions?

A17: Research has explored the potential of cyclic nigerosyl-nigerose (CNN) based nanocarriers for oxygen delivery in cellular models subjected to hypoxia. Studies using cardiomyoblasts (H9c2) and endothelial (HMEC) cells have shown that oxygenated CNN nanocarriers can protect these cells from hypoxia/reoxygenation injury, highlighting a potential application in myocardial ischemia treatment. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。